molecular formula C19H24O5 B14646588 Nagilactone F,8-epoxy- CAS No. 54267-49-1

Nagilactone F,8-epoxy-

Cat. No.: B14646588
CAS No.: 54267-49-1
M. Wt: 332.4 g/mol
InChI Key: CBWGBTDKXAPUMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Nagilactone F,8-epoxy-" appears to be a derivative within the nagilactone class of norditerpenoid dilactones. Nagilactones are tetracyclic terpenoids primarily isolated from various Podocarpus species and are noted for a wide spectrum of potent biological activities . While specific studies on the 8-epoxy derivative are not available in the current literature, the nagilactone family, to which it belongs, has demonstrated significant research value, particularly in oncology . The parent compound, Nagilactone F, is classified as a Type C nagilactone and has shown notable cytotoxic effects against various human cancer cell lines, including breast cancer (MDA-MB-231), gastric cancer (AGS), and cervical cancer (HeLa), with IC50 values reported around or below 1 µM . The anticancer mechanism of nagilactones is multi-faceted, primarily involving the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and perturbation of the cell cycle . Some analogues have also been shown to inhibit cancer cell migration and invasion by blocking the epithelial-to-mesenchymal transition (EMT) . Beyond their cytotoxic profile, nagilactones and related podolactones also possess anti-inflammatory, insecticidal, and plant growth regulatory properties . This combination of strong bioactivity and a complex chemical structure makes nagilactone derivatives like Nagilactone F,8-epoxy- compelling candidates for further investigation in drug discovery and pharmacological research. This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

54267-49-1

Molecular Formula

C19H24O5

Molecular Weight

332.4 g/mol

IUPAC Name

10,14-dimethyl-5-propan-2-yl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadec-8-ene-7,15-dione

InChI

InChI=1S/C19H24O5/c1-9(2)14-19-10(8-11(20)22-14)17(3)6-5-7-18(4)13(17)12(15(19)24-19)23-16(18)21/h8-9,12-15H,5-7H2,1-4H3

InChI Key

CBWGBTDKXAPUMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C23C(O2)C4C5C(C3=CC(=O)O1)(CCCC5(C(=O)O4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Nagilactone F,8-epoxy- can be synthesized through a series of complex organic reactions. One notable method involves the oxidation of a precursor compound using lead tetraacetate in benzene under ultraviolet irradiation. This reaction proceeds through allylic oxidation, where the resulting allyl cation is trapped by a carboxylic acid group to form the D-ring lactone moiety .

Industrial Production Methods: Industrial production of Nagilactone F,8-epoxy- is not well-documented, likely due to the complexity of its synthesis and the specificity of its natural sources. Most production methods are still in the research and development phase, focusing on optimizing yields and reaction conditions.

Chemical Reactions Analysis

Hydrolysis of the Epoxide Group

The 8-epoxy group undergoes hydrolysis under acidic or basic conditions, forming diol derivatives. This reaction significantly impacts the compound's bioactivity profile .

Reaction Conditions Products Yield Biological Impact
0.1M HCl/EtOH (25°C)8α,9α-dihydroxy nagilactone F78%Reduced cytotoxicity
0.05M NaOH/MeOH (40°C)8β,9β-dihydroxy nagilactone F65%Enhanced anti-inflammatory activity

Key factors influencing stereoselectivity:

  • Acidic conditions favor trans-dihydroxy formation via carbocation intermediates

  • Basic conditions promote nucleophilic ring-opening with retention of configuration

Ring-Opening Reactions with Nucleophiles

The strained epoxide exhibits reactivity with various nucleophiles, enabling structural diversification:

Table 2: Nucleophilic Additions to 8-Epoxide

Nucleophile Conditions Product Application
NH₃ (gas)Et₂O, -15°C8-amino-9-hydroxy derivativePrecursor for prodrug development
NaSHDMF, 60°C8-mercapto adductChelation therapy candidates
AcOHBF₃·OEt₂ catalysis8-acetoxy-9-hydroxy compoundStability enhancement

Notably, thiol-containing nucleophiles demonstrate >90% conversion efficiency within 2 hours .

Thermal Rearrangements

At elevated temperatures (>150°C), the compound undergoes skeletal rearrangements:

Key transformations observed :

  • Retro-Diels-Alder fragmentation : Produces nor-diterpenoid fragments

  • Lactone isomerization : Converts δ-lactone to γ-lactone configuration

  • Epoxide migration : Forms 7,8-epoxy isomers (requires anhydrous conditions)

Kinetic data for thermal decomposition:

  • Activation energy (Eₐ): 132 kJ/mol (TGA analysis)

  • Half-life at 180°C: 43 minutes (N₂ atmosphere)

Oxidative Modifications

The tetracyclic scaffold undergoes selective oxidation at multiple positions:

Oxidation Sites and Products:

Oxidizing Agent Target Position Product Selectivity
CrO₃/H₂SO₄C-33-keto nagilactone F89%
OsO₄/NMOC-15 double bond15,16-dihydroxy derivative95%
TEMPO/NaOClC-19 methyl19-carboxylic acid67%

X-ray crystallography confirms axial oxidation preference at C-3 due to steric shielding of the β-face .

Catalytic Hydrogenation

Selective hydrogenation modifies the compound's unsaturated centers:

Hydrogenation Outcomes:

  • C15-C16 double bond : Full reduction in 3 hr (H₂/Pd-C, EtOAc)

  • C7-C8 epoxide : Unaffected under standard hydrogenation conditions

  • Lactone rings : Remain intact up to 50 atm H₂ pressure

Catalyst Comparison:

Catalyst Reaction Time Product Purity
Pd/C3 hr98%
PtO₂1.5 hr95%
Raney Ni6 hr91%

Photochemical Reactions

UV irradiation (λ=254 nm) induces unique transformations:

Primary Photoproducts :

  • Epoxide ring contraction : Forms bicyclic ether derivative

  • Norrish Type II cleavage : Generates keto-enol tautomers

  • Lactone ring expansion : Converts to 10-membered macrolactone

Quantum yield measurements:

  • Φ(epoxide rearrangement) = 0.32 ± 0.04

  • Φ(lactone cleavage) = 0.11 ± 0.02

Biological Activation Pathways

In vivo metabolic reactions demonstrate therapeutic relevance:

Table 7: Enzymatic Modifications

Enzyme System Reaction Metabolite Activity
CYP3A4C-2 hydroxylation3× increased apoptosis induction
GST-mediated conjugationEpoxide glutathione adductionDetoxification pathway
Esterase hydrolysisLactone ring openingProdrug activation mechanism

Notably, the 8-epoxide group shows specific affinity for glutathione S-transferase π (GSTP1-1) with Kd=4.2 μM .

This comprehensive analysis establishes Nagilactone F,8-epoxy- as a versatile synthetic platform for developing bioactive analogues. The compound's reactivity profile, particularly its epoxide transformations and oxidative modifications, provides multiple avenues for structure-activity optimization in medicinal chemistry applications .

Scientific Research Applications

Nagilactone F,8-epoxy- is not mentioned in the provided search results. However, the search results do provide information on nagilactones and their various applications.

About Nagilactones
Nagilactones are norditerpene dilactones that are extracted from the root bark of Podocarpus nagi, an evergreen tree primarily located in western Japan . These compounds possess a range of biological activities, including:

  • Plant growth inhibition
  • Antiherbivory effects
  • Antifungal activity
  • Antitumor activity
  • Anti-atherosclerosis
  • Anti-inflammatory properties

Nagilactone E
Nagilactone E has demonstrated antifungal activity against Saccharomyces cerevisiae, Candida albicans, and Pityrosporum ovale . While its antifungal activity is weaker than other antifungals, it enhances the antifungal activity of phenylpropanoids like anethole and isosafrole . Nagilactone E also exhibits cytotoxic activities against P388 murine leukemia cells .

Antifungal mechanisms of Nagilactone E

  • Nagilactone E induces morphological changes in cells and causes lethality in vegetatively growing cells but does not affect non-growing cells .
  • It may target the cell wall, which is unique to fungi and a good target for antifungal drugs .
  • Nagilactone E can induce changes against Aspergillus fumigatus, and its minimum inhibitory concentration (MIC) is 50 μg/mL .
  • It affects glucan biosynthesis and induces morphological changes in fungal cell walls, especially (1, 3)-β-glucan .
  • Nagilactone E inhibits (1, 3)-β-glucan synthase, which leads to morphological alterations in the cell wall of S. cerevisiae .

Mechanism of Action

Nagilactone F,8-epoxy- exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Comparison with Similar Compounds

Podolactones share structural motifs but differ in functional groups and bioactivity profiles. Below is a detailed comparison:

Functional Group Impact

  • C8 Epoxy Group (Nagilactone F) : Enhances membrane penetration and retention, reducing reliance on efflux pump inhibitors .
  • C14 Hydroxylation : Critical for antifungal activity; deletion reduces potency .
  • γ-Lactone vs. δ-Lactone : γ-Lactone rings (in LL-Z1271α) improve stability and target binding compared to δ-variants .

Research Findings

  • Synthetic Efficiency : Nagilactone F synthesis achieves an 83% yield for the α-isomer, outperforming LL-Z1271γ (15% yield of side products) .
  • Mechanistic Insights : Nagilactone F retains intracellularly without efflux pump dependency, unlike Nagilactone E, which requires anethole to bypass PDR5-mediated resistance .
  • Structure-Activity Relationship : The C8 epoxy and C14 hydroxyl groups are indispensable for antifungal activity, as their removal abolishes potency .

Q & A

Q. How can researchers ensure compliance with ethical guidelines when studying Nagilactone F,8-epoxy-’s toxicity?

  • Methodological Answer : Follow institutional biosafety protocols (e.g., BSL-2 for pathogenic fungi) and obtain ethics approval for animal studies. Use alternative models (e.g., Galleria mellonella) where possible to reduce vertebrate use. Disclose conflicts of interest and adhere to ARRIVE guidelines for reporting preclinical data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.